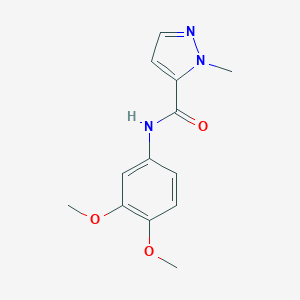
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as DMHP, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in the scientific research community due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been reported to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of inflammatory mediators, and increase the levels of antioxidant enzymes. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to improve motor function and cognitive performance in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, its limited solubility in aqueous solutions and its potential for off-target effects should be taken into consideration when designing experiments.
Direcciones Futuras
For research could include the development of more potent and selective analogs of N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, the investigation of its effects on other signaling pathways and disease models, and the optimization of its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dimethoxyphenylhydrazine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is obtained in good yields and can be purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-proliferative and anti-inflammatory activities in vitro and in vivo. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
Nombre del producto |
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C13H15N3O3 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O3/c1-16-10(6-7-14-16)13(17)15-9-4-5-11(18-2)12(8-9)19-3/h4-8H,1-3H3,(H,15,17) |
Clave InChI |
ULZZFUYRSXGJBL-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane](/img/structure/B214144.png)
![Tetrahydro-2-furanylmethyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B214145.png)

![(4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B214148.png)
![4-{4-[(2-Bromophenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214151.png)
![2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B214153.png)

![2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214157.png)
![methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate](/img/structure/B214158.png)
![2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B214159.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214162.png)
![2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B214163.png)

![{1,5-Bisnitro-6-methyl-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B214166.png)